2,5-Anhydro-D-mannitol

Catalog No.
S585324
CAS No.
41107-82-8
M.F
C6H12O5
M. Wt
164.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Anhydro-D-mannitol

CAS Number

41107-82-8

Product Name

2,5-Anhydro-D-mannitol

IUPAC Name

2,5-bis(hydroxymethyl)oxolane-3,4-diol

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C6H12O5/c7-1-3-5(9)6(10)4(2-8)11-3/h3-10H,1-2H2

InChI Key

MCHWWJLLPNDHGL-UHFFFAOYSA-N

SMILES

C(C1C(C(C(O1)CO)O)O)O

Synonyms

2,5-anhydromannitol, 2,5-anhydromannitol, (D)-isomer

Canonical SMILES

C(C1C(C(C(O1)CO)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](O1)CO)O)O)O

The exact mass of the compound 2,5-Anhydro-D-mannitol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129241. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Anhydro-D-mannitol (CAS 41107-82-8) is a specialized, metabolically active structural analog of beta-D-fructofuranose. Lacking a C-2 hemiacetal hydroxyl group, the molecule is permanently locked in its furanose ring configuration, preventing mutarotation in aqueous environments [1]. In biochemical workflows, it serves as a high-affinity substrate for fructokinase, undergoing rapid phosphorylation at the C-1 position to form 2,5-anhydro-D-mannitol-1-phosphate [2]. This resulting metabolite acts as a dead-end inhibitor of key gluconeogenic enzymes, making the parent compound an essential procurement choice for researchers isolating hepatic carbohydrate metabolism, modeling hereditary fructose intolerance, or developing targeted GLUT5 transporter probes for oncology applications [1], [2].

Substituting 2,5-Anhydro-D-mannitol with native D-fructose or alternative anhydro-alditols compromises assay integrity and metabolic trapping efficiency. Native D-fructose freely mutarotates in solution and is rapidly metabolized through the aldolase pathway, failing to induce the sustained intracellular ATP depletion and gluconeogenic blockade required for metabolic inhibition models [1]. Conversely, stereoisomers such as 2,5-anhydro-D-glucitol mimic the alpha-furanose anomer rather than the beta-furanose anomer, rendering them kinetically incompatible with fructokinase and ineffective at generating the specific 1-phosphate inhibitor [2]. Consequently, 2,5-Anhydro-D-mannitol must be specifically procured when stable beta-furanose geometry and downstream metabolic trapping are strictly required.

Precursor Suitability: Enhanced GLUT5 Binding Affinity for Probe Synthesis

When synthesizing diagnostic probes for the GLUT5 transporter, precursor selection dictates downstream binding efficiency. 2,5-Anhydro-D-mannitol provides a permanently locked beta-furanose scaffold that demonstrates a higher binding affinity (Ki = 12.6 mM) than the native D-fructose (Ki = 16.0 mM) [1]. This structural stability and enhanced affinity make 2,5-AM a highly effective starting material for conjugating fluorophores to track fructose uptake in breast cancer and acute myeloid leukemia models.

Evidence DimensionGLUT5 Transporter Binding Affinity (Ki)
Target Compound Data12.6 mM
Comparator Or BaselineD-Fructose (16.0 mM)
Quantified Difference21.2% higher binding affinity (lower Ki) than the native substrate.
ConditionsIn vitro competitive binding assay in human MCF7 breast cancer cells.

Procuring 2,5-AM as a synthetic precursor ensures higher-affinity downstream diagnostic probes compared to using native fructose, which suffers from mutarotation and lower baseline affinity.

Assay Reproducibility: Kinetic Reliability with Hepatic Fructokinase

For standardized metabolic inhibition assays, the inhibitor must reliably engage the target enzyme without anomeric variation. 2,5-Anhydro-D-mannitol acts as a highly specific, high-affinity substrate for fructokinase, effectively mimicking the beta-furanose anomer of D-fructose. In contrast, alpha-anomer analogs like 2,5-anhydro-D-glucitol and pyranose analogs like 2,6-anhydro-D-mannitol fail to act as effective substrates [1]. Because 2,5-AM cannot mutarotate, it provides absolute stoichiometric reliability in phosphorylation assays.

Evidence DimensionFructokinase Substrate Compatibility
Target Compound DataHigh-affinity substrate (locked beta-furanose analog)
Comparator Or Baseline2,5-Anhydro-D-glucitol (locked alpha-furanose analog)
Quantified Difference2,5-AM is rapidly phosphorylated; the alpha-analog is kinetically incompatible and rejected by the enzyme.
ConditionsEnzymatic phosphorylation assay using isolated hepatic fructokinase.

Procuring the exact beta-furanose analog (2,5-AM) guarantees reproducible enzyme kinetics and reliable ATP depletion, eliminating the batch-to-batch variability caused by mutarotating sugars or inactive stereoisomers.

Workflow Fit: Complete Blockade of Hepatic Gluconeogenesis

In functional hepatocyte assays, 2,5-AM provides a dead-end metabolic block that native sugars cannot replicate. While D-fructose is rapidly metabolized through to glucose or enters glycolysis, 2,5-AM is phosphorylated to 2,5-anhydro-D-mannitol-1-phosphate, which accumulates and potently inhibits gluconeogenesis from lactate and pyruvate [1]. This results in a complete functional inversion compared to the native substrate, trapping intracellular phosphates and causing a measurable crossover in gluconeogenic-glycolytic metabolite patterns (e.g., increased pyruvate, decreased phosphoenolpyruvate).

Evidence DimensionGluconeogenic Output from Lactate/Pyruvate
Target Compound DataPotent dose-dependent inhibition and phosphate trapping
Comparator Or BaselineD-Fructose (rapidly metabolized, supports pathway flux)
Quantified DifferenceComplete functional inversion (dead-end inhibition vs. metabolic utilization).
ConditionsIsolated fasted rat hepatocytes supplemented with gluconeogenic precursors.

For researchers requiring a stable, non-metabolizable block in hepatic pathways, 2,5-AM is the mandatory procurement choice over native fructose.

Development of GLUT5-Targeted Diagnostic Probes

Because 2,5-Anhydro-D-mannitol exhibits an enhanced binding affinity (Ki = 12.6 mM) for the GLUT5 transporter compared to D-fructose, it serves as the premier starting material for synthesizing fluorescently labeled probes (such as NBDM). These probes are critical for quantifying fructose transport in GLUT5-overexpressing malignancies, including breast cancer and acute myeloid leukemia (AML) [1].

In Vitro Modeling of Hereditary Fructose Intolerance

2,5-AM's ability to be rapidly phosphorylated by fructokinase without subsequent aldolase cleavage allows it to trap intracellular phosphates and acutely deplete ATP. This makes it an essential procurement choice for cellular assays designed to simulate hereditary fructose intolerance and study the downstream metabolic consequences of hepatic ATP depletion [2].

Hepatic Gluconeogenesis and Glycogenolysis Assays

Due to its potent, dead-end inhibition of glucose synthesis from lactate and pyruvate, 2,5-AM is widely utilized as a pharmacological tool in isolated hepatocyte studies. It allows researchers to cleanly isolate and block specific nodes of the gluconeogenic pathway, providing a stable, non-metabolizable block that native fructose cannot achieve [2].

XLogP3

-1.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

164.06847348 g/mol

Monoisotopic Mass

164.06847348 g/mol

Heavy Atom Count

11

Appearance

Assay:≥95%A crystalline solid

UNII

W5DLZ1WC4B

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

41107-82-8

Dates

Last modified: 08-15-2023

An essential role for GLUT5-mediated fructose utilization in exacerbating the malignancy of clear cell renal cell carcinoma

Xing Jin, Yupei Liang, Dan Liu, Qin Luo, Lili Cai, Jia Wu, Lijun Jia, Wen-Lian Chen
PMID: 31102011   DOI: 10.1007/s10565-019-09478-4

Abstract

Fructose is an important alternative carbon source for several tumors, and GLUT5 is the major fructose transporter which mediates most of fructose uptake in cells. So far, it is unclear whether GLUT5-mediated fructose utilization is important for clear cell renal cell carcinoma (ccRCC). Here, we demonstrated that GLUT5 was highly expressed in a panel of ccRCC cell lines. High GLUT5 expression exacerbated the neoplastic phenotypes of ccRCC cells, including cell proliferation and colony formation. On the other hand, deletion of the GLUT5-encoding gene SLC2A5 dramatically attenuated cellular malignancy via activating the apoptotic pathway. Moreover, administration of 2,5-anhydro-D-mannitol (2,5-AM), a competitive inhibitor of fructose uptake, could markedly suppress ccRCC cell growth. Together, we provide a new mechanistic insight for GLUT5-mediated fructose utilization in ccRCC cells and highlight the therapeutic potential for targeting this metabolic pathway against ccRCC.


Nonhierarchical Flux Regulation Exposes the Fitness Burden Associated with Lactate Production in Synechocystis sp. PCC6803

Wei Du, S Andreas Angermayr, Joeri A Jongbloets, Douwe Molenaar, Herwig Bachmann, Klaas J Hellingwerf, Filipe Branco Dos Santos
PMID: 27936615   DOI: 10.1021/acssynbio.6b00235

Abstract

Cyanobacteria are mostly engineered to be sustainable cell-factories by genetic manipulations alone. Here, by modulating the concentration of allosteric effectors, we focus on increasing product formation without further burdening the cells with increased expression of enzymes. Resorting to a novel 96-well microplate cultivation system for cyanobacteria, and using lactate-producing strains of Synechocystis PCC6803 expressing different l-lactate dehydrogenases (LDH), we titrated the effect of 2,5-anhydro-mannitol supplementation. The latter acts in cells as a nonmetabolizable analogue of fructose 1,6-bisphosphate, a known allosteric regulator of one of the tested LDHs. In this strain (SAA023), we achieved over 2-fold increase of lactate productivity. Furthermore, we observed that as carbon is increasingly deviated during growth toward product formation, there is an increased fixation rate in the population of spontaneous mutants harboring an impaired production pathway. This is a challenge in the development of green cell factories, which may be countered by the incorporation in biotechnological processes of strategies such as the one pioneered here.


Tunable GLUT-Hexose Binding and Transport via Modulation of Hexose C-3 Hydrogen-Bonding Capabilities

Venkata Pavan Kumar Kondapi, Olivier-Mohamad Soueidan, Christopher I Cheeseman, Frederick G West
PMID: 28346703   DOI: 10.1002/chem.201701329

Abstract

The importance of the hydrogen bonding interactions in the GLUT-hexose binding process (GLUT=hexose transporter) has been demonstrated by studying the binding of structurally modified d-fructose analogues to GLUTs, and in one case its transport into cells. The presence of a hydrogen bond donor at the C-3 position of 2,5-anhydro-d-mannitol derivatives is essential for effective binding to GLUT5 and transport into tumor cells. Surprisingly, installation of a group that can function only as a hydrogen bond acceptor at C-3 resulted in selective recognition by GLUT1 rather than GLUT5. A fluorescently labelled analogue clearly showed GLUT-mediated transport and low efflux properties of the probe. This study reveals that a single positional modification of a 2,5-anhydro-d-mannitol derivative is sufficient to switch its binding preference from GLUT5 to GLUT1, and uncovers general scaffolds that are suitable for the potential selective delivery of molecular payloads into tumor cells via GLUT transport machinery.


Hexitol anhydrides; the structure of the 2,5-anhydromannitol of Brigl and Grüner (2,5-anhydrosorbitol)

R C HOCKETT, M ZIEF, R M GOEPP Jr
PMID: 20985593   DOI: 10.1021/ja01210a005

Abstract




Targeting of GLUT5 for Transporter-Mediated Drug-Delivery Is Contingent upon Substrate Hydrophilicity

Nazanin Nahrjou, Avik Ghosh, Marina Tanasova
PMID: 34064801   DOI: 10.3390/ijms22105073

Abstract

Specific link between high fructose uptake and cancer development and progression highlighted fructose transporters as potential means to achieve GLUT-mediated discrimination between normal and cancer cells. The gained expression of fructose-specific transporter GLUT5 in various cancers offers a possibility for developing cancer-specific imaging and bioactive agents. Herein, we explore the feasibility of delivering a bioactive agent through cancer-relevant fructose-specific transporter GLUT5. We employed specific targeting of GLUT5 by 2,5-anhydro-D-mannitol and investigated several drug conjugates for their ability to induce cancer-specific cytotoxicity. The proof-of-concept analysis was carried out for conjugates of chlorambucil (CLB) in GLUT5-positive breast cancer cells and normal breast cells. The cytotoxicity of conjugates was assessed over 24 h and 48 h, and significant dependence between cancer-selectivity and conjugate size was observed. The differences were found to relate to the loss of GLUT5-mediated uptake upon increased conjugate size and hydrophobicity. The findings provide information on the substrate tolerance of GLUT5 and highlight the importance of maintaining appropriate hydrophilicity for GLUT-mediated delivery.


Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol

János Kuszmann, Gábor Medgyes, Sándor Boros
PMID: 15953593   DOI: 10.1016/j.carres.2005.05.006

Abstract

2,5-Anhydro-3-O-beta-D-glucopyranosyl-; -3-O-alpha-L-idopyranosyl-; -3-O-alpha-D-arabinopyranosyl-; -3-O-alpha-L-arabinopyranosyl-; -3-O-beta-D-maltopyranosyl-; -3-O-beta-D-gentiobiopyranosyl-; -1,6-di-O-beta-D-glucopyranosyl-; -1,6-di-O-alpha-L-idopyranosyl-; -1-O-beta-D-maltopyranosyl-; -1,3,6-tri-O-beta-D-glucopyranosyl-; -1,6-di-O-beta-maltopyranosyl- and -1,6-di-O-beta-D-gentiobiopyranosyl-2,5-anhydro-D-mannitol as well as their poly-O-sulfated derivatives were synthesized. The IP3-IC50 values of their sodium and/or potassium salts were determined for structure-activity studies aiming at the synthesis of new, orally active antiasthmatic compounds.


Effect of a nonmetabolizable analog of fructose-1,6-bisphosphate on glycolysis and ethanol production in strains of Saccharomyces cerevisiae and Escherichia coli

Nhuan P Nghiem, Timothy M Cofer
PMID: 18025560   DOI: 10.1007/BF02729071

Abstract

Fructose-1,6-bisphosphate (F-1,6-P2) is an allosteric activator of two key enzymes of glycolysis: phosphofructokinase and pyruvate kinase. Regulation of glycolysis in a wild-type Saccharomyces cerevisiae and a recombinant Escherichia coli by a dead-end structural analog of F-1,6-P2 was studied. 2,5-Anhydromannitol (2,5-AM), a structural analog of beta-d-fructose, was used. On being taken up by the cells, 2,5-AM was converted into its monophosphate and diphosphate by the enzymes of the glycolytic pathway. The final product, 2,5-anhydromannitol-1,6-bisphosphate, could not be metabolized further and, therefore, accumulated inside the cells. Glucose and fructose were used as substrates. It was found that 2,5-AM at concentrations of 1 mM or less did not have any effect on either substrate consumption or ethanol production. At concentrations of 2,5-AM of 2.5 mM or greater, significant inhibition of both glucose and fructose was observed, with fructose inhibition much more severe. We discuss the possible mechanisms of glycolysis inhibition by 2,5-AM at high concentrations and the regulation of glycolysis by this compound.


Etomoxir, a fatty acid oxidation inhibitor, increases food intake and reduces hepatic energy status in rats

Charles C Horn, Hong Ji, Mark I Friedman
PMID: 15059695   DOI: 10.1016/j.physbeh.2004.01.007

Abstract

Etomoxir, an inhibitor of fatty acid oxidation, increases food intake and reported hunger in humans. Work with animal models suggests that other inhibitors of fatty acid oxidation stimulate feeding behavior by acting on the liver. In the following study, we assessed whether etomoxir would increase food intake in rats and to what degree the effects of etomoxir on feeding were associated with changes in hepatic energy status. The effects of etomoxir on hepatic energy status were assessed by measuring liver ATP, ADP, phosphorylation potential, and glycogen content. Blood glucose, free fatty acids, and ketone bodies were also measured to determine the availability of circulating fuels following etomoxir treatment. Etomoxir and methyl palmoxirate (MP; another inhibitor of fatty acid oxidation) increased food intake. Etomoxir, like MP, also reduced hepatic ATP/ADP ratio and phosphorylation potential. In combination with 2,5-anhydro-D-mannitol (an analogue of fructose that produces an increase in feeding by action on the liver), etomoxir synergistically increased food intake and reduced hepatic ATP/ADP ratio. In summary, etomoxir increased food intake and decreased hepatic energy status in the rat. This suggests that etomoxir stimulates feeding by action on the liver.


Enhanced Fructose Utilization Mediated by SLC2A5 Is a Unique Metabolic Feature of Acute Myeloid Leukemia with Therapeutic Potential

Wen-Lian Chen, Yue-Ying Wang, Aihua Zhao, Li Xia, Guoxiang Xie, Mingming Su, Linjing Zhao, Jiajian Liu, Chun Qu, Runmin Wei, Cynthia Rajani, Yan Ni, Zhen Cheng, Zhu Chen, Sai-Juan Chen, Wei Jia
PMID: 27746145   DOI: 10.1016/j.ccell.2016.09.006

Abstract

Rapidly proliferating leukemic progenitor cells consume substantial glucose, which may lead to glucose insufficiency in bone marrow. We show that acute myeloid leukemia (AML) cells are prone to fructose utilization with an upregulated fructose transporter GLUT5, which compensates for glucose deficiency. Notably, AML patients with upregulated transcription of the GLUT5-encoding gene SLC2A5 or increased fructose utilization have poor outcomes. Pharmacological blockage of fructose uptake ameliorates leukemic phenotypes and potentiates the cytotoxicity of the antileukemic agent, Ara-C. In conclusion, this study highlights enhanced fructose utilization as a metabolic feature of AML and a potential therapeutic target.


Inhibitors of carbohydrate metabolism reduce undirected song production at doses that do not alter food intake in singly housed male zebra finches

Susanne L T Cappendijk, Frank Johnson
PMID: 15794997   DOI: 10.1016/j.bbr.2004.10.001

Abstract

Previous findings in our laboratory indicate that food availability and/or the balance of metabolic fuels may play a role in the production of undirected song in singly housed adult male zebra finches (Taeniopygia guttata). In this study, 2-deoxyglucose (2-DG) or 2,5-anhydro-d-mannitol (2,5-AM) were used to attenuate the circadian shift from lipid to carbohydrate metabolism, which normally occurs at the onset of the light phase in free-feeding, singly housed zebra finches, in order to evaluate the possibility that carbohydrate metabolism influences the production of undirected song. Food intake was also measured. Both drugs (which block carbohydrate metabolism and increase reliance on lipid metabolism) produced dose-dependent reductions in undirected singing, while food intake was not altered. Our results suggest that undirected singing (and possibly other voluntary and/or social behaviors) is sensitive to the availability of dietary fuels, whereas, food intake may show a greater regulation by the availability of stored fuels.


Explore Compound Types